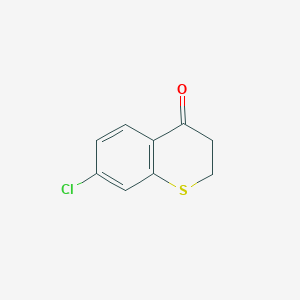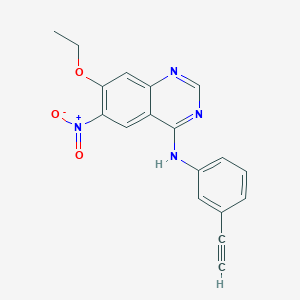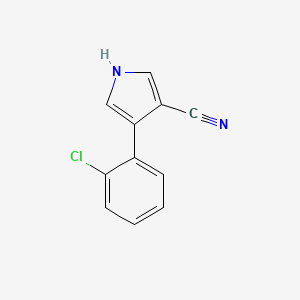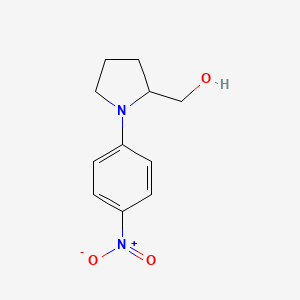
1-(piperidin-4-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(piperidin-4-yl)ethane-1,2-diol can be synthesized through the reaction of 1,2-ethanediol with 4-piperidone under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 4-piperidone to a hydroxyl group, resulting in the formation of 1-(4-piperidinyl)-1,2-ethanediol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(piperidin-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced further to form more stable derivatives.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of more stable alcohol derivatives.
Substitution: Formation of substituted piperidinyl derivatives.
Applications De Recherche Scientifique
1-(piperidin-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(piperidin-4-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups, commonly used as an antifreeze and in the production of polymers.
1,3-Propanediol: Another diol with similar properties, used in the production of polyesters and other materials.
1,4-Butanediol: A longer-chain diol used in the synthesis of polyurethanes and other polymers.
Uniqueness
1-(piperidin-4-yl)ethane-1,2-diol is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-piperidin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(10)6-1-3-8-4-2-6/h6-10H,1-5H2 |
Clé InChI |
GXNVEFQURYLLCM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)












![2-[4-(Trifluoromethoxy)phenoxy]ethanamine](/img/structure/B8784924.png)
